molecular formula C16H20N4O3S B2870387 N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 904270-64-0

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2870387
CAS No.: 904270-64-0
M. Wt: 348.42
InChI Key: RNNUZBJCHQOETA-UHFFFAOYSA-N
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Description

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves multiple steps. One common method starts with the preparation of the oxadiazole core. This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position .

Mechanism of Action

The mechanism of action of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential anti-diabetic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of both the oxadiazole and sulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in chemical synthesis and as a therapeutic agent .

Properties

IUPAC Name

N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-20(4-2)14(21)11-24-16-19-18-13(23-16)10-17-15(22)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNUZBJCHQOETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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